molecular formula C26H30F2N4OS B2820733 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide CAS No. 1189913-29-8

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2820733
CAS No.: 1189913-29-8
M. Wt: 484.61
InChI Key: IQAVFZPEXAERGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H30F2N4OS and its molecular weight is 484.61. The purity is usually 95%.
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Scientific Research Applications

High-affinity Ligands for ORL1 Receptor

Compounds structurally related to the one mentioned have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. The synthesis and optimization of these compounds led to the discovery of potent ORL1 receptor agonists, which exhibit moderate to good selectivity versus opioid receptors. These findings are significant for developing new analgesic drugs with potentially fewer side effects than traditional opioids (Röver et al., 2000).

Antiviral Evaluation

Spirothiazolidinone derivatives, a class of compounds with structural features similar to the compound , have shown antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests the versatility of the spirothiazolidinone scaffold in achieving new classes of antiviral molecules, indicating potential applications in developing treatments for viral infections (Apaydın et al., 2020).

Anticancer and Epidermal Growth Factor Receptor Inhibitors

Novel spirocyclic thiazolidin-4-ones, which may share some structural similarities with the compound of interest, have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR). Among these compounds, specific derivatives displayed potent inhibitory activity and moderate antiproliferative activity against cancer cell lines, highlighting the potential of such structures in cancer therapy (Fleita et al., 2013).

Anticonvulsant Activity

Fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant activity. The introduction of fluoro or trifluoromethyl substituents has shown to increase the anticonvulsant activity, suggesting the potential of such compounds in developing new treatments for epilepsy (Obniska et al., 2006).

Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F2N4OS/c1-25(2,3)18-7-5-17(6-8-18)23-24(31-26(30-23)11-13-32(4)14-12-26)34-16-22(33)29-19-9-10-20(27)21(28)15-19/h5-10,15H,11-14,16H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAVFZPEXAERGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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